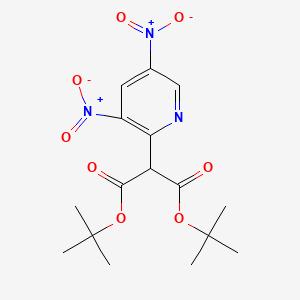![molecular formula C13H16ClN3O2 B11096518 2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide](/img/structure/B11096518.png)
2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide typically involves the condensation reaction between 4-chlorobenzaldehyde and hydrazine derivatives. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxo derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various substituted hydrazine derivatives, oxo compounds, and other functionalized organic molecules .
Scientific Research Applications
2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and cytotoxic activities.
Medicine: Explored for its potential therapeutic properties, including its use as an antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazino]-N-(2-methylphenyl)-2-oxoacetamide
- 4-[2-(2-chlorobenzylidene)hydrazinyl]-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2-methylpropyl)-2-oxoacetamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for a wide range of applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C13H16ClN3O2 |
|---|---|
Molecular Weight |
281.74 g/mol |
IUPAC Name |
N'-[(E)-(4-chlorophenyl)methylideneamino]-N-(2-methylpropyl)oxamide |
InChI |
InChI=1S/C13H16ClN3O2/c1-9(2)7-15-12(18)13(19)17-16-8-10-3-5-11(14)6-4-10/h3-6,8-9H,7H2,1-2H3,(H,15,18)(H,17,19)/b16-8+ |
InChI Key |
PMFRVACIEJOBKD-LZYBPNLTSA-N |
Isomeric SMILES |
CC(C)CNC(=O)C(=O)N/N=C/C1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NN=CC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-(3-chloro-4-hydroxy-5-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11096450.png)
![Nicotinic acid (7-methoxy-2-oxo-benzo[1,3]oxathiol-5-ylmethylene)-hydrazide](/img/structure/B11096462.png)
![4-[(2Z)-2-(4-chlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine](/img/structure/B11096466.png)

![3-[4-(1,3-Benzodioxol-5-yl)piperazin-1-yl]-1-(4-bromophenyl)pyrrolidine-2,5-dione](/img/structure/B11096485.png)

![2-({[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B11096501.png)
![5-(5-{(Z)-[1-(4-bromophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)-2-chlorobenzoic acid](/img/structure/B11096502.png)
![2-({[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B11096504.png)
ethanoate](/img/structure/B11096512.png)
![(4-Iodophenyl)(1'Z)-2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-ylideneamine](/img/structure/B11096517.png)
![N-(4-ethylphenyl)-2-{[4-(4-ethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11096521.png)

![methyl 11-(2,3-dimethoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11096531.png)
